- A Ligand-Directed Catalytic Regioselective Hydrocarboxylation of Aryl Olefins with Pd and Formic Acid, Organic Letters, 2017, 19(7), 1748-1751
Cas no 94022-99-8 (3-2-(Trifluoromethyl)phenylpropionic Acid)
3-2-(Trifluoromethyl)phenylpropionic Acid Chemical and Physical Properties
Names and Identifiers
-
- 3-[2-(Trifluoromethyl)phenyl]propanoic acid
- 3-[o-(alpha,alpha,alpha-Trifluorotolyl)]propionic acid
- 3-[2-(Trifluoromethyl)phenyl]propionic acid
- 2-(Trifluoromethyl)benzenepropanoic acid (ACI)
- 3-(2-Trifluoromethylphenyl)propanoic acid
- 3-[2-(Trifluoromethyl)phenyl]propanoicacid
- 2-(trifluoromethyl)hydrocinnamic acid
- MFCD06823965
- 3-(2-(trifluoromethyl)phenyl)propanoic acid
- CHEBI:60707
- EN300-115395
- SY032237
- 3-[o-(,,-trifluorotolyl)]propionic acid
- Q27128559
- GS-6190
- 94022-99-8
- DTXSID70916649
- Z317037938
- DB-079774
- CS-M0242
- Benzenepropanoic acid, 2-(trifluoromethyl)-
- AKOS000197401
- 3-[2-(Trifluoromethyl)phenyl]propionic acid, 97%
- SCHEMBL1953231
- 2'-Trifluoromethylphenylpropionic Acid
- 2-(2-carboxyethyl)benzotrifluoride, 3-[2-(trifluoromethyl)phenyl]propionic acid
- 2-(Trifluoromethyl)benzenepropanoic acid
- 3-2-(Trifluoromethyl)phenylpropionic Acid
-
- MDL: MFCD06823965
- Inchi: 1S/C10H9F3O2/c11-10(12,13)8-4-2-1-3-7(8)5-6-9(14)15/h1-4H,5-6H2,(H,14,15)
- InChI Key: YTDVNFDGHHHPEE-UHFFFAOYSA-N
- SMILES: O=C(CCC1C(C(F)(F)F)=CC=CC=1)O
Computed Properties
- Exact Mass: 218.05500
- Monoisotopic Mass: 299.962278
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 225
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.6
- Topological Polar Surface Area: 0
Experimental Properties
- Density: 1.3±0.1 g/cm3
- Melting Point: 84-88 °C
- Boiling Point: 266.9℃ at 760 mmHg
- Flash Point: 115.2±25.9 °C
- Refractive Index: 1.474
- PSA: 37.30000
- LogP: 2.72260
- Vapor Pressure: 0.0±0.6 mmHg at 25°C
3-2-(Trifluoromethyl)phenylpropionic Acid Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H302,H315,H319,H335
- Warning Statement: P261,P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 22-36/37/38
- Safety Instruction: S26; S36/37
-
Hazardous Material Identification:
- TSCA:Yes
- Risk Phrases:R22; R36/37/38
- Storage Condition:Store at 4°C,-4At ℃Store…Better
3-2-(Trifluoromethyl)phenylpropionic Acid Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
3-2-(Trifluoromethyl)phenylpropionic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 211033-1g |
3-[2-(Trifluoromethyl)phenyl]propanoic acid |
94022-99-8 | 95% | 1g |
£13.00 | 2022-03-01 | |
| Fluorochem | 211033-5g |
3-[2-(Trifluoromethyl)phenyl]propanoic acid |
94022-99-8 | 95% | 5g |
£38.00 | 2022-03-01 | |
| Fluorochem | 211033-10g |
3-[2-(Trifluoromethyl)phenyl]propanoic acid |
94022-99-8 | 95% | 10g |
£66.00 | 2022-03-01 | |
| Fluorochem | 211033-25g |
3-[2-(Trifluoromethyl)phenyl]propanoic acid |
94022-99-8 | 95% | 25g |
£118.00 | 2022-03-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T123163-5g |
3-2-(Trifluoromethyl)phenylpropionic Acid |
94022-99-8 | 97% | 5g |
¥107.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T123163-1g |
3-2-(Trifluoromethyl)phenylpropionic Acid |
94022-99-8 | 97% | 1g |
¥29.90 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | T123163-25g |
3-2-(Trifluoromethyl)phenylpropionic Acid |
94022-99-8 | 97% | 25g |
¥441.90 | 2023-08-31 | |
| Chemenu | CM255899-25g |
3-[2-(Trifluoromethyl)phenyl]propanoic acid |
94022-99-8 | 95+% | 25g |
$158 | 2021-06-16 | |
| Chemenu | CM255899-100g |
3-[2-(Trifluoromethyl)phenyl]propanoic acid |
94022-99-8 | 95+% | 100g |
$505 | 2021-06-16 | |
| ChemScence | CS-M0242-5g |
3-(2-(trifluoromethyl)phenyl)propanoic acid |
94022-99-8 | 5g |
$25.0 | 2022-04-26 |
3-2-(Trifluoromethyl)phenylpropionic Acid Production Method
Production Method 1
Production Method 2
- Native carboxyl group-assisted C-H acetoxylation of hydrocinnamic and phenylacetic acids, Chemical Communications (Cambridge, 2022, 58(32), 4993-4996
Production Method 3
- Preparation of (phenylalkanoyl)guanidines with perfluoroalkyl groups as sodium-hydrogen antiporter inhibitors, European Patent Organization, , ,
Production Method 4
- Preparation of 6-oxotetrahydropyridazines and related compounds as selective EP4 agonists, World Intellectual Property Organization, , ,
Production Method 5
- Perfluoroalkyl group-bearing phenyl-substituted alkylcarboxylic acid guanidides, process for their preparation, their use as medicaments or diagnostics, and medicaments containing them., Germany, , ,
Production Method 6
1.2 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 20 h, 110 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 1 - 4 h, 50 - 80 °C
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 4
- Direct synthesis of 3-arylpropionic acids by tetraphosphine/palladium catalyzed Heck reactions of aryl halides with acrolein ethylene acetal, Tetrahedron, 2004, 60(50), 11533-11540
Production Method 7
- Phosphine-catalyzed divergent domino processes between γ-substituted allenoates and carbonyl-activated alkenes, Chemical Science, 2022, 13(11), 3161-3168
Production Method 8
1.2 Reagents: Sodium hydroxide Solvents: Water ; rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; acidified, rt
- Method for synthesizing phenylpropionic acid compound by catalyzing with heterogeneous palladium metal, China, , ,
Production Method 9
1.2 2.5 h, 100 °C; 100 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3
- Pyrimidinedione derivatives as monocarboxylate transporter inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer and autoimmune diseases, China, , ,
Production Method 10
- Preparation of 2-amino-2-(2-phenylethyl)propane-1,3-diol derivatives for the treatment and/or prevention of autoimmune diseases or allergic diseases, World Intellectual Property Organization, , ,
3-2-(Trifluoromethyl)phenylpropionic Acid Raw materials
- 2-Bromobenzotrifluoride
- 2,2-dimethyl-1,3-dioxane-4,6-dione
- 2-vinyl-1,3-dioxolane
- 2-(Trifluoromethyl)benzaldehyde
- 3-2-(trifluoromethyl)phenylprop-2-enoic acid
- 2-(Trifluoromethyl)cinnamic acid
- 2-(Trifluoromethyl)styrene
3-2-(Trifluoromethyl)phenylpropionic Acid Preparation Products
3-2-(Trifluoromethyl)phenylpropionic Acid Suppliers
3-2-(Trifluoromethyl)phenylpropionic Acid Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
-
Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
-
Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
-
Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 3-2-(Trifluoromethyl)phenylpropionic Acid
Recent Advances in the Study of 3-2-(Trifluoromethyl)phenylpropionic Acid (CAS: 94022-99-8)
The compound 3-2-(Trifluoromethyl)phenylpropionic Acid (CAS: 94022-99-8) has garnered significant attention in recent years due to its potential applications in the chemical, biological, and pharmaceutical fields. This research briefing aims to provide a comprehensive overview of the latest studies and developments related to this compound, focusing on its synthesis, biological activity, and therapeutic potential.
Recent literature highlights the role of 3-2-(Trifluoromethyl)phenylpropionic Acid as a key intermediate in the synthesis of various pharmacologically active molecules. Its trifluoromethyl group is particularly noteworthy, as it enhances the metabolic stability and bioavailability of the resulting compounds. Studies have demonstrated its utility in the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents targeting inflammatory pathways.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers explored the anti-inflammatory properties of derivatives of 3-2-(Trifluoromethyl)phenylpropionic Acid. The study employed in vitro and in vivo models to assess the compound's efficacy in inhibiting cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. The results indicated significant COX-2 selectivity, suggesting potential for reduced gastrointestinal side effects compared to traditional NSAIDs.
Another area of interest is the compound's role in organic synthesis. A recent publication in Organic Letters detailed a novel catalytic method for the efficient synthesis of 3-2-(Trifluoromethyl)phenylpropionic Acid derivatives. The method utilizes palladium-catalyzed cross-coupling reactions, offering high yields and excellent regioselectivity. This advancement is expected to facilitate the large-scale production of related compounds for further pharmacological evaluation.
Furthermore, computational studies have provided insights into the molecular interactions of 3-2-(Trifluoromethyl)phenylpropionic Acid with biological targets. Molecular docking simulations revealed strong binding affinities for proteins involved in pain and inflammation pathways, corroborating the experimental findings. These computational approaches are instrumental in guiding the design of next-generation derivatives with optimized pharmacokinetic profiles.
Despite these promising developments, challenges remain in the clinical translation of 3-2-(Trifluoromethyl)phenylpropionic Acid-based therapies. Issues such as solubility, toxicity, and formulation stability need to be addressed through further research. Ongoing studies are investigating prodrug strategies and nanoformulations to overcome these limitations and enhance therapeutic outcomes.
In conclusion, 3-2-(Trifluoromethyl)phenylpropionic Acid (CAS: 94022-99-8) represents a versatile and promising scaffold in medicinal chemistry. Its unique chemical properties and biological activities make it a valuable candidate for the development of novel therapeutics. Future research should focus on optimizing its pharmacological profile and advancing it through preclinical and clinical trials to realize its full potential.
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